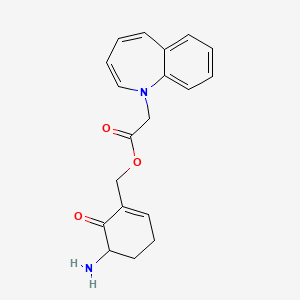
POLY(GLU, LYS) HYDROBROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(glutamic acid, lysine) hydrobromide is a synthetic copolymer composed of glutamic acid and lysine residues. This compound is known for its unique properties, including its ability to form stable complexes with various molecules, making it useful in a wide range of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Poly(glutamic acid, lysine) hydrobromide is typically synthesized through the polymerization of glutamic acid and lysine monomers. The process involves the use of hydrobromic acid as a catalyst to facilitate the polymerization reaction. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired molecular weight and composition of the copolymer.
Industrial Production Methods
In industrial settings, the production of poly(glutamic acid, lysine) hydrobromide involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization under optimized conditions. The resulting copolymer is then purified and dried to obtain the final product in the form of a white powder.
Análisis De Reacciones Químicas
Types of Reactions
Poly(glutamic acid, lysine) hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the copolymer.
Substitution: The copolymer can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of reagents like alkyl halides and acyl chlorides in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of poly(glutamic acid, lysine) hydrobromide with modified functional groups, which can enhance or alter the properties of the original copolymer.
Aplicaciones Científicas De Investigación
Poly(glutamic acid, lysine) hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the study of protein interactions and as a carrier for drug delivery systems.
Medicine: Utilized in the development of biocompatible materials for medical implants and tissue engineering.
Industry: Applied in the production of biodegradable plastics and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of poly(glutamic acid, lysine) hydrobromide involves its ability to form stable complexes with various molecules. The copolymer interacts with molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions facilitate the binding and stabilization of the target molecules, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- Poly(glutamic acid, tyrosine) hydrobromide
- Poly(glutamic acid, alanine) hydrobromide
- Poly(glutamic acid, phenylalanine) hydrobromide
Uniqueness
Poly(glutamic acid, lysine) hydrobromide is unique due to its specific composition and properties. The presence of both glutamic acid and lysine residues provides a balance of acidic and basic functional groups, allowing for versatile interactions with various molecules. This makes it particularly useful in applications requiring precise control over molecular interactions and stability.
Propiedades
Número CAS |
119039-90-6 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-oxo-5,6-dihydrocyclopenta[b]thiophene-6-carboxamide](/img/structure/B1167465.png)
